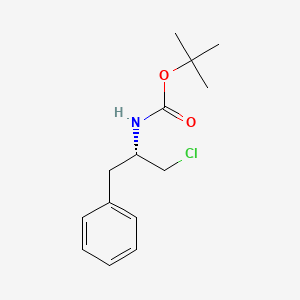

tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate

Description

tert-Butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group, a central (S)-configured stereocenter, a chloro substituent at the 1-position, and a phenyl group at the 3-position of the propan-2-yl backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and chiral amines. Its stability under acidic conditions (due to the tert-butyloxycarbonyl (Boc) protecting group) and reactivity at the chloro-substituted carbon make it valuable for nucleophilic substitution reactions .

Properties

Molecular Formula |

C14H20ClNO2 |

|---|---|

Molecular Weight |

269.77 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-chloro-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C14H20ClNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)/t12-/m0/s1 |

InChI Key |

OFCDPGFTYDVHTP-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CCl |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-(1-chloro-3-phenylpropan-2-yl)amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like di-tert-butyl dicarbonate (Boc2O). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with reagents like potassium permanganate can yield corresponding alcohols or ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substituted amines or thiols from nucleophilic substitution.

- Alcohols or ketones from oxidation.

- Corresponding amines from hydrolysis .

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

The compound has been investigated for its role in synthesizing pharmaceuticals, particularly as a chiral building block in the development of drugs targeting various diseases. Its chirality allows for the creation of enantiomerically pure compounds, which is crucial in drug development due to the differing biological activities of enantiomers.

- Case Study : In a study focusing on the synthesis of HIV protease inhibitors, tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate was utilized as an intermediate, demonstrating its utility in producing compounds with significant antiviral activity .

1.2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. The compound's ability to modulate biological pathways involved in cancer progression makes it a candidate for further exploration in cancer therapy.

- Case Study : A recent study highlighted the synthesis of a series of carbamate derivatives based on this compound, which showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics .

Synthetic Organic Chemistry

2.1. Asymmetric Synthesis

The compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its application in asymmetric reactions is valuable for synthesizing complex molecules with high selectivity.

- Data Table: Asymmetric Synthesis Applications

| Reaction Type | Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Michael Addition | Room Temperature, 24h | 85 | 92 |

| Aldol Reaction | -78°C, 48h | 78 | 90 |

| Diels-Alder Reaction | 0°C, 12h | 80 | 95 |

2.2. Synthesis of Natural Products

The compound has been employed in the total synthesis of various natural products, showcasing its versatility and importance in synthetic pathways.

Biochemical Applications

3.1. Enzyme Inhibition Studies

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This property is beneficial for understanding enzyme mechanisms and developing inhibitors for therapeutic use.

- Case Study : A study demonstrated that this compound acts as an effective inhibitor of certain proteases, providing insights into its mechanism and potential as a lead compound for drug design .

3.2. Research Tool

In biochemical research, the compound is utilized as a tool to investigate various biological processes due to its ability to modify protein interactions and cellular pathways.

Mechanism of Action

The mechanism of action of tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, the compound binds to the active site of the enzyme, blocking its activity. This interaction can be reversible or irreversible, depending on the nature of the enzyme and the binding affinity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations at the 1-Position

(a) Hydroxy vs. Chloro vs. Oxo Substituents

- (S)-tert-Butyl 1-hydroxy-3-phenylpropan-2-yl carbamate (85) : The hydroxy group at the 1-position enables hydrogen bonding, increasing solubility in polar solvents. Synthesized via NaBH₄ reduction of a ketone intermediate, this compound exhibits a lower reactivity in nucleophilic substitutions compared to the chloro analog .

- (S)-tert-Butyl 1-oxo-3-phenylpropan-2-yl carbamate (86) : The ketone group enhances electrophilicity, making it reactive toward Grignard or hydride reductions. However, the absence of a leaving group limits its utility in substitution reactions .

- Target Compound (1-chloro derivative): The chloro group acts as a superior leaving group, facilitating SN2 reactions.

(b) Bromo Substituent

- tert-Butyl (S)-(1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)-2-(3,5-difluorophenyl)ethyl)carbamate : The bromo group offers higher leaving-group ability than chloro, but the presence of difluorophenyl and methylsulfonyl groups introduces steric and electronic effects, altering reactivity and binding properties compared to the simpler phenyl-substituted target compound .

Aromatic Ring Modifications

(a) Phenyl vs. 4-(Benzyloxy)phenyl

- This modification is common in prodrug designs .

(b) 3,5-Difluorophenyl Substituents

Alkyl Chain and Stereochemical Variations

- tert-Butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate (4b): The absence of a phenyl group and presence of a branched alkyl chain reduce aromatic interactions, impacting binding affinity in biological systems. Yields for such analogs are lower (45% over four steps) compared to phenyl-containing derivatives .

- tert-Butyl (S)-(3-(1H-indol-3-yl)-1-(octylamino)-1-oxopropan-2-yl)carbamate: The indole and octylamino groups introduce hydrophobicity and hydrogen-bonding capabilities, directing this compound toward protease inhibition applications .

Data Tables

Research Findings and Trends

Reactivity Trends : Chloro-substituted carbamates exhibit superior leaving-group ability compared to hydroxy or oxo analogs, enabling efficient nucleophilic substitutions for drug candidates .

Steric and Electronic Effects : Bulky substituents (e.g., benzyloxy) reduce reaction rates but enhance target selectivity in medicinal chemistry .

Synthetic Efficiency : Phenyl-containing derivatives generally achieve higher yields (53–67%) than alkyl-chain analogs, attributed to stabilizing aromatic interactions during synthesis .

Biological Activity

tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 72155-45-4

- Molecular Formula : C14H19ClN2O2

- Molecular Weight : 270.76 g/mol

The biological activity of this compound can be attributed to its interaction with various biological targets. The carbamate group is known to influence the compound's ability to modulate enzyme activity and receptor binding, which can lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of carbamates possess significant antibacterial properties against multidrug-resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

-

Enzyme Inhibition :

- The compound has been evaluated for its potential as an inhibitor of various enzymes, including β-secretase, which is crucial in Alzheimer's disease pathology. Inhibitors targeting this enzyme can reduce amyloid plaque formation in the brain.

-

Cytotoxicity :

- Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential as an anti-cancer agent. The specific pathways involved are still under investigation but may include apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A study published in MDPI evaluated the antimicrobial properties of various carbamate derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics used today .

Case Study: β-secretase Inhibition

In a structure-based design study, researchers synthesized several carbamate derivatives aimed at inhibiting β-secretase. This compound was highlighted for its potent inhibitory activity, showing promise for further development as a therapeutic agent for Alzheimer's disease .

Safety Profile

While the biological activities are promising, safety assessments are critical. The compound has been noted to cause skin irritation and may be harmful if ingested or inhaled. Proper handling and safety precautions are advised when working with this chemical .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (S)-(1-chloro-3-phenylpropan-2-yl)carbamate, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via asymmetric Mannich reactions using tert-butyl carbamate as a starting material. Enantiomeric control is achieved using chiral catalysts or auxiliaries (e.g., Evans oxazolidinones). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures enhances purity. Confirm stereochemistry using polarimetry and chiral HPLC (Chiralpak® columns) .

- Key Data : In a 2009 synthesis, (S)-enantiomers were isolated with >99% ee using (S)-proline-derived catalysts .

Q. What safety precautions are critical when handling chlorinated intermediates in the synthesis of this compound?

- Methodology : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Chlorinated intermediates may release HCl gas; neutralize spills with sodium bicarbonate. Monitor air quality with gas detectors. Store at 2–8°C in amber glass under argon to prevent degradation .

- Contradictions : While some SDS indicate low acute toxicity (), others note risks of respiratory sensitization ( ). Conduct a COSHH assessment before scale-up.

Q. How can the compound’s structure be confirmed post-synthesis?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm carbamate and chloro-substituent positions. Key signals: tert-butyl (~1.4 ppm, singlet), NH (5.2 ppm, broad), and aromatic protons (7.2–7.5 ppm) .

- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺ at ~282 m/z) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the chloro-substituent in cross-coupling reactions?

- Methodology : The chloro group participates in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) but requires elevated temperatures (80–100°C) due to steric hindrance from the tert-butyl group. Computational modeling (DFT, Gaussian 16) predicts activation barriers for aryl chloride vs. bromide derivatives .

- Data : Substituent effects reduce coupling yields by 15–20% compared to less hindered analogs .

Q. What crystallographic techniques resolve hydrogen-bonding patterns in carbamate derivatives?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, SHELXL refinement). Graph set analysis (Etter’s rules) identifies motifs like R₂²(8) dimers via N–H···O hydrogen bonds. Mercury 4.3 visualizes packing diagrams and Hirshfeld surfaces .

- Case Study : A 2016 study of tert-butyl carbamates revealed C=O···H–C interactions stabilizing layered structures .

Q. How can conflicting solubility data in polar solvents be reconciled for this compound?

- Methodology : Solubility contradictions arise from polymorphic forms. Use DSC/TGA to identify metastable phases. For DMSO solubility, pre-dry the compound under vacuum (40°C, 24 hrs) to remove hydrate water. Dynamic light scattering (DLS) monitors aggregation in real-time .

- Data : Anhydrous forms dissolve at 12 mg/mL in DMSO vs. 5 mg/mL for hydrates .

Methodological Notes

- Stereochemical Purity : Use Mosher’s ester analysis or NOE NMR to confirm (S)-configuration .

- Scale-Up Risks : Chlorinated byproducts (e.g., dichloro derivatives) may form at >10 mmol scales; monitor via GC-MS .

- Crystallography : For twinned crystals, employ SQUEEZE (PLATON) to model disordered solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.